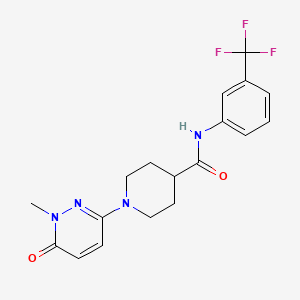

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(1-methyl-6-oxopyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O2/c1-24-16(26)6-5-15(23-24)25-9-7-12(8-10-25)17(27)22-14-4-2-3-13(11-14)18(19,20)21/h2-6,11-12H,7-10H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEXFYJHTMEKDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 395.41 g/mol. The structure features a pyridazinone ring, a piperidine moiety, and a trifluoromethyl phenyl group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways by binding to enzymes and receptors, which can lead to effects such as:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by interfering with cell cycle regulation.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against certain bacterial and fungal strains.

In Vitro Studies

Recent research has focused on the cytotoxic effects of this compound against various cancer cell lines. For instance, studies have demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT 116 (colon cancer) cell lines.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential and safety profile of the compound. Animal models have been used to assess its efficacy in tumor reduction and overall survival rates.

Case Study: Tumor Growth Inhibition

In a study involving xenograft models, the administration of this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to apoptosis induction and inhibition of angiogenesis.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated against various pathogens. It exhibited notable activity against:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Pharmacological Profile

The pharmacokinetic profile of the compound indicates good oral bioavailability and moderate metabolic stability. Studies have reported the following parameters:

- Half-life : Approximately 4 hours

- Volume of distribution : 0.8 L/kg

- Clearance rate : 10 mL/min/kg

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compounds sharing the pyridazinone-piperidine-carboxamide scaffold but differing in substituents include:

Key Observations :

- The trifluoromethyl (CF₃) group in the target compound may improve binding affinity compared to bromo or dioxane derivatives due to its electron-withdrawing and hydrophobic properties .

Functional Group Variations

Compounds with related pyridazinone or carboxamide motifs but divergent backbones include:

Key Observations :

- Urea-linked derivatives (e.g., 18a, 18b) exhibit antiangiogenic activity, suggesting that the pyridazinone core is compatible with diverse therapeutic targets .

Key Observations :

- Piperidine-carboxamide derivatives often achieve moderate yields (~55–60%) in multi-step syntheses .

- High purity (>99%) is consistently reported for analogs, validated via NMR and HRMS .

- Melting points for urea-linked pyridazinones (e.g., 149–203°C) suggest solid-state stability, a trait likely shared by the target compound .

Research Implications and Limitations

- Pharmacological Gaps : Direct activity data for the target compound are absent in the provided evidence. However, kinase inhibition (e.g., RPS6K1 targeting) and antiangiogenic effects observed in analogs suggest plausible mechanisms .

- Structural Optimization: The CF₃ group and pyridazinone core are critical for enhancing binding and metabolic resistance, but further modifications (e.g., isoxazole or urea linkers) may refine selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.